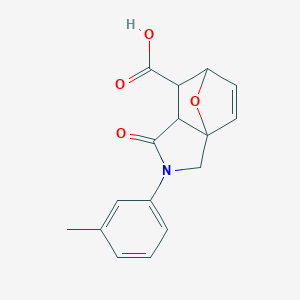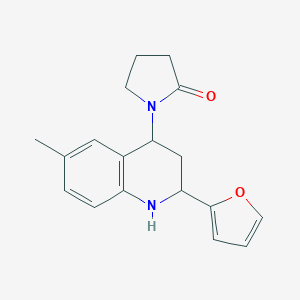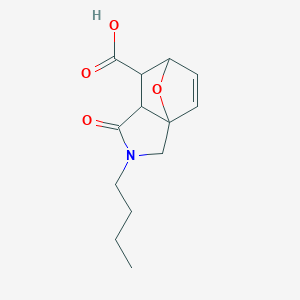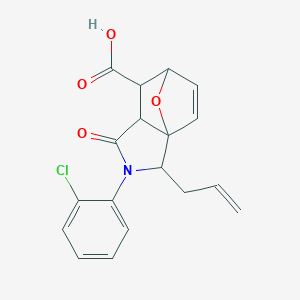![molecular formula C13H11BrN4OS B459138 6-Amino-4-(5-bromo-2-thiophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 340812-36-4](/img/structure/B459138.png)
6-Amino-4-(5-bromo-2-thiophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-4-(5-bromo-2-thiophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of thiophenes and a pyranopyrazole.
Wissenschaftliche Forschungsanwendungen
Anticancer Agent Synthesis
6-Amino-4-(5-bromo-2-thiophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives demonstrate significant potential as anticancer agents. A study highlighted their synthesis through a solvent-free, eco-friendly, and efficient catalytic process using ionic liquid. The multicomponent reactions involved in the synthesis process are advantageous due to shorter reaction times, cost-effectiveness, and high atom economy, making these derivatives promising candidates for further anticancer research (Nikalje et al., 2016).
Corrosion Inhibition
Research has shown that pyranopyrazole derivatives, including variants of the compound , can act as effective corrosion inhibitors, particularly for mild steel in acidic environments. These inhibitors exhibit high efficiency, demonstrated through experimental and theoretical methods, including weight loss measurement, electrochemical techniques, and Density Functional Theory (DFT) studies (Yadav et al., 2016).
Green Synthesis Approaches
Studies emphasize the importance of eco-friendly synthesis methods for these compounds. For instance, ultrasound irradiation in aqueous medium has been utilized for the synthesis, highlighting a green chemistry approach. This method is beneficial due to the absence of catalysts and the use of water as a solvent, aligning with the principles of sustainable and green chemistry (Zou et al., 2013). Similarly, the use of sodium ascorbate as a safe catalyst for synthesis in an eco-friendly medium has been documented, underscoring the industry's shift towards more sustainable chemical processes (Kiyani & Bamdad, 2018).
Antimicrobial and Antiviral Applications
The compound and its derivatives have been explored for their antimicrobial and antiviral properties. The synthesis of novel classes of pyrazolopyranopyrimidinones and pyrazolopyranooxazinones from derivatives of this compound has shown potent antimicrobial activity. Furthermore, derivatives have been utilized for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), indicating a broad spectrum of potential biological applications (El-ziaty et al., 2016; Shamroukh et al., 2007) (Shamroukh et al., 2007).
Drug Discovery and Development
The compound's derivatives have been subjected to various structural and spectral investigations to ascertain their potential in drug discovery. For instance, a comparative experimental and theoretical study on a synthetic analog of the compound provided insights into its spectral and structural properties, laying the groundwork for pharmaceutical applications in drug discovery (Kumar et al., 2020).
Eigenschaften
CAS-Nummer |
340812-36-4 |
|---|---|
Molekularformel |
C13H11BrN4OS |
Molekulargewicht |
351.22g/mol |
IUPAC-Name |
6-amino-4-(5-bromothiophen-2-yl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C13H11BrN4OS/c1-2-7-11-10(8-3-4-9(14)20-8)6(5-15)12(16)19-13(11)18-17-7/h3-4,10H,2,16H2,1H3,(H,17,18) |
InChI-Schlüssel |
HLGJPLKOLRFWEZ-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(S3)Br |
Kanonische SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(S3)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Oxo-3-propyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459060.png)

![8-Chloro-4-(2-furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459062.png)
![8-Bromo-4-(2-thienyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459065.png)

![8-Isopropyl-4-(2-thienyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459068.png)
![2-fluoro-N-[1-(2-furyl)-3-methyl-3-butenyl]aniline](/img/structure/B459070.png)
![7,9-Dimethyl-4-(2-thienyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459071.png)

![4-(2-Furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459073.png)

